molecular formula C13H18O3 B1266875 Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate CAS No. 2901-19-1

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

Cat. No. B1266875
CAS RN: 2901-19-1
M. Wt: 222.28 g/mol
InChI Key: ZISVYKNZALCDGC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate, also known as ethyl vanillin, is an organic compound commonly used as a flavoring agent in food and beverages. It is a white solid that is soluble in water and ethanol. Ethyl vanillin has a strong, sweet, and creamy aroma, making it a popular choice for many food and beverage applications. In addition to its use as a flavoring agent, ethyl vanillin has also been used in scientific research applications, such as drug development and biochemistry research.

Scientific Research Applications

Neuroprotection in Ischemic Stroke

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. This compound appears to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic conditions . Enhancing O-GlcNAcylation on mitochondrial proteins contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells .

Mitochondrial Homeostasis

Research indicates that this compound can contribute to mitochondrial homeostasis. It has been shown to improve mitochondrial bioenergy and inhibit the mitochondrial apoptosis pathway, which is critical for cell survival under stress conditions such as oxygen-glucose deprivation .

Cellular Bioenergetics

The compound’s ability to enhance O-GlcNAcylation on mitochondrial proteins also plays a role in cellular bioenergetics. It supports the cellular energy requirements by improving the efficiency of the mitochondrial network, which is essential for the survival of cells and tissues under ischemic-like conditions .

Stress Response in Neuronal Cells

In neuronal cells, Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been associated with a better stress response under ischemic-like conditions. By modifying mitochondrial proteins, it strengthens the cells’ ability to withstand oxygen glucose deprivation and reoxygenation stress .

Modulation of Glucose Homeostasis

The compound’s impact on O-GlcNAcylation suggests a broader role in the modulation of glucose homeostasis. This is particularly relevant in the brain, where glucose is the primary energy source, and its regulation is crucial for normal function and response to injury .

Enhancement of Pro-Survival Pathways

The activation of the O-GlcNAc pathway by this compound is considered a potential pro-survival pathway. Acute enhancement of this response may be conducive to the survival of cells and tissues, suggesting applications in protective treatments .

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISVYKNZALCDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292820
Record name ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

CAS RN

2901-19-1
Record name NSC85713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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